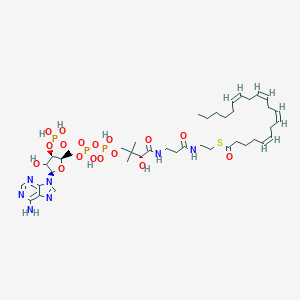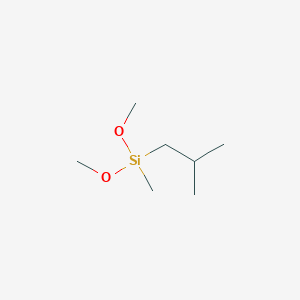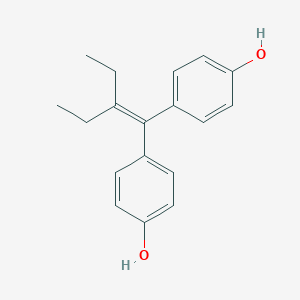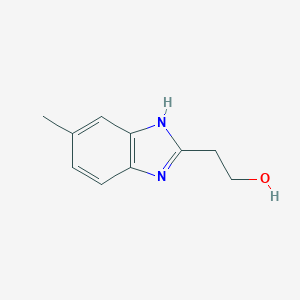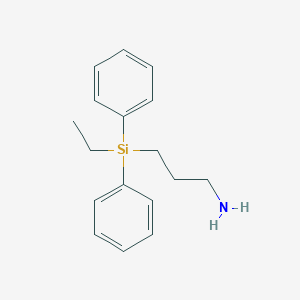
Propylamine, 3-(diphenylethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylamine, 3-(diphenylethylsilyl)- is a chemical compound that is commonly used in scientific research. It is a silane derivative that is used in the synthesis of other compounds and has various applications in the field of chemistry.
Mécanisme D'action
The mechanism of action of Propylamine, 3-(diphenylethylsilyl)- is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Propylamine, 3-(diphenylethylsilyl)-. However, it is considered to be a relatively safe compound with low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Propylamine, 3-(diphenylethylsilyl)- has several advantages for lab experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. It is also relatively easy to handle and store. However, it has some limitations, such as its limited solubility in some solvents.
Orientations Futures
There are several future directions for the use of Propylamine, 3-(diphenylethylsilyl)- in scientific research. One potential area of research is the development of new synthetic methods using this compound. Another area of research is the use of Propylamine, 3-(diphenylethylsilyl)- in the production of new pharmaceuticals and agrochemicals. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
In conclusion, Propylamine, 3-(diphenylethylsilyl)- is a versatile compound with various scientific research applications. It is commonly used in the synthesis of other compounds and has potential for the development of new pharmaceuticals and agrochemicals. While there is limited information available on its biochemical and physiological effects, it is considered to be a relatively safe compound with low toxicity. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
Propylamine, 3-(diphenylethylsilyl)- is synthesized through the reaction of diphenylethyl chloride with propylamine in the presence of a base. The resulting compound is then treated with chlorotrimethylsilane to obtain Propylamine, 3-(diphenylethylsilyl)-.
Applications De Recherche Scientifique
Propylamine, 3-(diphenylethylsilyl)- has various scientific research applications. It is commonly used in the synthesis of other compounds, such as chiral ligands and catalysts. It is also used in the production of pharmaceuticals and agrochemicals. In addition, it is used as a reagent in organic synthesis reactions.
Propriétés
Numéro CAS |
18057-40-4 |
|---|---|
Nom du produit |
Propylamine, 3-(diphenylethylsilyl)- |
Formule moléculaire |
C17H23NSi |
Poids moléculaire |
269.46 g/mol |
Nom IUPAC |
3-[ethyl(diphenyl)silyl]propan-1-amine |
InChI |
InChI=1S/C17H23NSi/c1-2-19(15-9-14-18,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15,18H2,1H3 |
Clé InChI |
JGDYBPWSOIOIKW-UHFFFAOYSA-N |
SMILES |
CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2 |
Autres numéros CAS |
18057-40-4 |
Synonymes |
3-(Ethyldiphenylsilyl)propylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)
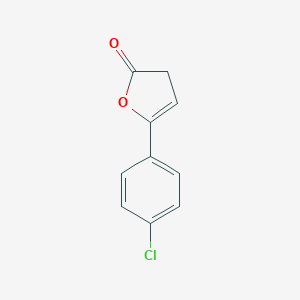
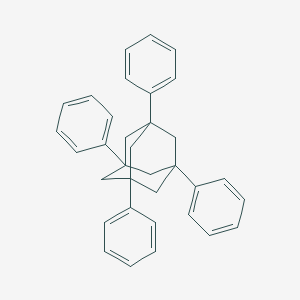
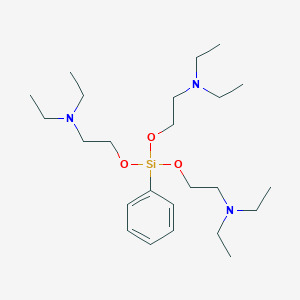
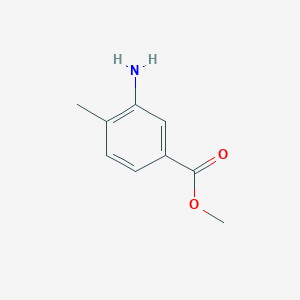
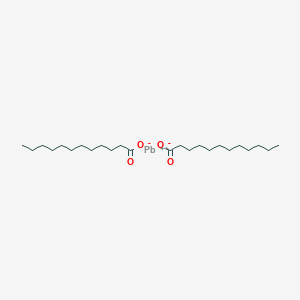
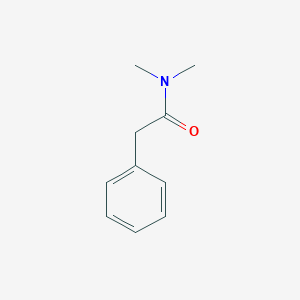
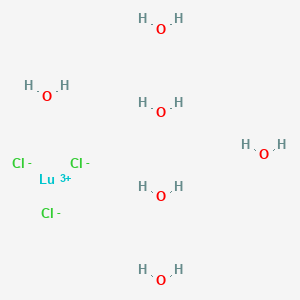
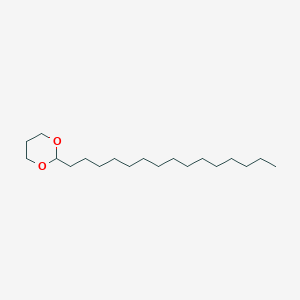
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
